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Compound of Interest

Compound Name: 4'-Bromopropiophenone

Cat. No.: B130284

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-
Bromopropiophenone (CAS No. 10342-83-3), a key intermediate in organic synthesis and
pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Introduction

4'-Bromopropiophenone is an aromatic ketone that serves as a versatile building block in the
synthesis of various organic molecules, including potential therapeutic agents.[1] A thorough
understanding of its spectral characteristics is crucial for reaction monitoring, quality control,
and structural elucidation of its derivatives. This guide presents key spectral data in a clear and
accessible format to support research and development activities.

Spectral Data

The following tables summarize the key spectral data for 4'-Bromopropiophenone.

'H NMR Spectral Data

The 'H NMR spectrum provides information about the hydrogen atoms in the molecule.
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Chemical Shift (5) in

Assignment Multiplicity Integration
ppm

Aromatic (Ha) ~7.83 Doublet 2H

Aromatic (Hb) ~7.60 Doublet 2H

Methylene (-CHz-) ~2.97 Quartet 2H

Methyl (-CHs) ~1.22 Triplet 3H

Table 1: *H NMR spectral data for 4'-Bromopropiophenone in CDCls.[2]

3C NMR Spectral Data

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment Chemical Shift (d) in ppm
Carbonyl (C=0) ~197

Aromatic (C-Br) ~128

Aromatic (CH) ~132, 130

Aromatic (C-C=0) ~136

Methylene (-CHz-) ~32

Methyl (-CHs) ~8

Table 2: 13C NMR spectral data for 4'-Bromopropiophenone. Note: Specific peak assignments
for the aromatic region can be complex due to the "heavy atom effect" of bromine.[3][4]

IR Spectral Data

The IR spectrum reveals the functional groups present in the molecule.
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Wavenumber (cm~?) Assignment

~1680 C=0 (Aromatic Ketone) stretch[3]
~1580 C=C (Aromatic) stretch

~1220 C-C-C stretch

~820 C-H (para-substituted aromatic) bend
~550 C-Br stretch

Table 3: Key IR absorption bands for 4'-Bromopropiophenone.[5][6]

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments.

m/z Relative Intensity Assignment
] [M]* (Molecular ion peak with
212/214 High o
bromine isotopes)
] [M-C2Hs]* (Loss of ethyl
183/185 High
group)[5]
[M-C2Hs-CO]* (Loss of ethyl
155/157 Moderate
and carbonyl groups)
76 Moderate [CeHa]*

Table 4: Major peaks in the mass spectrum of 4'-Bromopropiophenone. The presence of
bromine results in characteristic isotopic patterns (1°Br and 8Br are in an approximate 1:1
ratio).[7]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.
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NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 4'-Bromopropiophenone was dissolved in
~0.7 mL of deuterated chloroform (CDCIls) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard.[8] The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker WM-300 or a 400 MHz
spectrometer.[5][9]

» 1H NMR Acquisition: The spectrum was acquired using a standard pulse sequence. Key
parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a
good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence
to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width
(0-220 ppm) was used.[3]

IR Spectroscopy

e Sample Preparation: A small amount of solid 4'-Bromopropiophenone was used. The "Thin
Solid Film" method was employed where the solid was dissolved in a volatile solvent like
methylene chloride, and a drop of the solution was placed on a KBr salt plate.[10] The
solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[10]

¢ Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, was used.[5]

o Data Acquisition: The spectrum was recorded in the mid-IR range (typically 4000-400 cm~1).
A background spectrum of the clean KBr plate was taken first and automatically subtracted
from the sample spectrum.[11]

Mass Spectrometry

o Sample Introduction: The sample was introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation and purification before ionization or via a direct
insertion probe.[5]

« lonization: Electron Impact (EI) ionization was used, with a standard electron energy of 70
eV.[12]
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e Mass Analyzer: A quadrupole or ion trap mass analyzer was used to separate the ions based
on their mass-to-charge ratio.[13]

« Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-400 to
detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
4'-Bromopropiophenone.
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Caption: Workflow for the spectral analysis of 4'-Bromopropiophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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